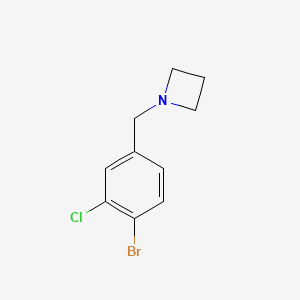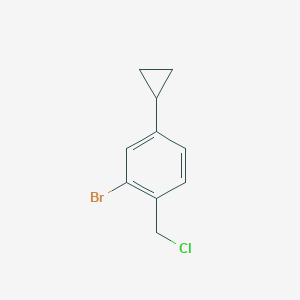
(S)-1-(2-Benzofuryl)-1,3-propanediol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-1-(2-Benzofuryl)-1,3-propanediol: is a chiral organic compound belonging to the class of benzofurans Benzofurans are heterocyclic aromatic compounds featuring a fused benzene and furan ring
Synthetic Routes and Reaction Conditions:
Catalytic Asymmetric Henry Reaction: One common synthetic route involves the catalytic asymmetric Henry reaction of benzofuran-2-carbaldehydes with nitromethane. This reaction is typically catalyzed by copper (II) complexes, leading to the formation of (S)-enriched benzofuryl β-nitro alcohols.
Palladium-Catalyzed Assembly: Another method involves the palladium-catalyzed assembly and functionalization of benzo[b]furans[_{{{CITATION{{{2{The Palladium-Catalyzed Assembly and Functionalization of Benzo[b ...](https://benthamscience.com/article/1494). This method allows for the construction of the benzo[b]furan ring via intramolecular or intermolecular cyclization[{{{CITATION{{{_2{The Palladium-Catalyzed Assembly and Functionalization of Benzob ....
Industrial Production Methods: The industrial production of this compound typically involves large-scale catalytic reactions under controlled conditions to ensure high yield and enantioselectivity. The choice of catalyst and reaction conditions can vary depending on the desired scale and purity of the final product.
Analyse Chemischer Reaktionen
(S)-1-(2-Benzofuryl)-1,3-propanediol: undergoes various types of chemical reactions, including:
Oxidation: Oxidation reactions can convert the compound into its corresponding ketone or carboxylic acid derivatives.
Reduction: Reduction reactions can reduce the compound to its corresponding alcohol or amine derivatives.
Substitution: Substitution reactions can replace functional groups on the benzofuran ring with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide, potassium permanganate, and Dess-Martin periodinane.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas with a palladium catalyst.
Substitution: Common reagents include halogens, alkyl halides, and various nucleophiles.
Major Products Formed:
Oxidation: Benzofuran-2-carboxylic acid, benzofuran-2-one.
Reduction: Benzofuran-2-ol, benzofuran-2-amine.
Substitution: Halogenated benzofurans, alkylated benzofurans.
Wissenschaftliche Forschungsanwendungen
(S)-1-(2-Benzofuryl)-1,3-propanediol: has several scientific research applications:
Chemistry: It serves as a versatile intermediate in organic synthesis, particularly in the construction of complex molecules.
Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.
Industry: It is used in the production of fine chemicals, pharmaceuticals, and agrochemicals.
Wirkmechanismus
The mechanism by which (S)-1-(2-Benzofuryl)-1,3-propanediol exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.
Vergleich Mit ähnlichen Verbindungen
(S)-1-(2-Benzofuryl)-1,3-propanediol: is compared with other similar compounds to highlight its uniqueness:
2-Benzofuranyl-1,3-propanediol: This compound differs in its stereochemistry, leading to different biological activities.
Benzofuran-2-carboxylic acid: This compound lacks the diol functionality, resulting in different chemical reactivity and applications.
Benzofuran-2-ol: This compound has a hydroxyl group instead of a diol, affecting its solubility and reactivity.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Eigenschaften
Molekularformel |
C11H12O3 |
|---|---|
Molekulargewicht |
192.21 g/mol |
IUPAC-Name |
1-(1-benzofuran-2-yl)propane-1,3-diol |
InChI |
InChI=1S/C11H12O3/c12-6-5-9(13)11-7-8-3-1-2-4-10(8)14-11/h1-4,7,9,12-13H,5-6H2 |
InChI-Schlüssel |
OZCFVZPNLMBENJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C(O2)C(CCO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2,2-Dimethyl-5-oxaspiro[3.5]nonan-8-ol](/img/structure/B15331759.png)

![3-[5-(2-carboxyethyl)-6-propan-2-ylpyrazin-2-yl]propanoic acid](/img/structure/B15331786.png)
![4-Chloro-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline](/img/structure/B15331792.png)





![2-Phenyl-8-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B15331842.png)
